Cas no 10347-81-6 (Maprotiline hydrochloride)

Maprotiline hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- maprotiline hydrochloride
- Maprotiline HCL
- Maprotiline (hydrochloride)
- Maprotiline Hydrochl
- Maprotiline hydrochloride solution
- Maraviroc
- 9-(γ-Methylaminopropyl)-9,10-dihydro-9,10-ethanoanthracene Hydrochloride
- 1-(3-Methylaminopropyl)dibenzo[b,e]bicyclo[2.2.2]octadiene hydrochloride
- Ludiomil
- Psymion
- Deprilept
- Maprotilline HCl
- Ciba 34276 Ba
- 7C8J54PVFI
- BA 34276
- MLS000069552
- MLS000557000
- SMR000058834
- SMR000148117
- CPD000148117
- SR-01000076016-3
- Tox21_300992
- BCP0726000234
- A907819
- NC00056
- Maprotiline hydrochloride [USP:JAN]
- Opera_ID_513
- 3-(9,10-ethanoanthracen-9(10H)-yl)-N-methylpropan-1-amine hydrochloride
- Ludiomil (TN)
- BCP23366
- s2517
- EU-0100812
- NSC 757085
- SR-01000000134-3
- AKOS015961872
- CHEMBL1237135
- NCGC00254894-01
- EN300-297428
- NCGC00094145-03
- NS00086497
- Z2311574250
- M2527
- Maprotiline hydrochloride (JP17/USP)
- Maprotiline Hydrochloride 1.0 mg/ml in Methanol (as free base)
- 3-(9,10-Dihydro-9,10-ethanoanthracen-9-yl)-N-methylpropylamine monohydrochloride
- methyl({3-[(1r)-tetracyclo[6.6.2.0^{2,7}.0^{9,14}]hexadeca-2(7),3,5,9(14),10,12-hexaen-1-yl]propyl})amine hydrochloride
- Maprotiline hydrochloride [JAN]
- KUC112481C
- MLS000758284
- Maprotiline.HCl, 1mg/ml in Methanol
- FT-0659758
- 9,10-Ethanoanthracene-9(10H)-propylamine, N-methyl-, hydrochloride
- Prestwick_749
- M 9651
- N-Methyl-9,10-ethanoanthracene-9(10H)-propanamine hydrochloride
- Maprotiline, Ludiomil Hydrochloride
- NCGC00094145-01
- MFCD00079464
- Ba-34,276
- CHEBI:6691
- CHEMBL1200427
- SW196892-3
- NCGC00094145-04
- T71539
- KS-5095
- SR-01000000134
- HY-B0444
- MAPROTILINE HYDROCHLORIDE (USP MONOGRAPH)
- MAPROTILINE HYDROCHLORIDE [USP MONOGRAPH]
- Maprotiline Hydrochlorine
- MAPROTILINE HYDROCHLORIDE [USP-RS]
- MaprotilineHCl
- HMS1569E13
- N-Methyl-9,10-ethanoanthracene-9(10H)-propylamine hydrochloride
- 3-(9,10-ethanoanthracen-9(10H)-yl)-N-methylpropan-1-aminehydrochloride
- Tox21_500812
- D00818
- MAPROTILINE HYDROCHLORIDE (USP-RS)
- Pharmakon1600-01500373
- DTXCID0024507
- MAPROTILINE HYDROCHLORIDE [WHO-DD]
- KSC-315-031-
- MLS001423998
- CCG-220346
- Hydron;N-methyl-3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)propan-1-amine;chloride
- J-000980
- EN300-226728
- MAPROTILINE HYDROCHLORIDE [MI]
- NSC-757085
- Maprotiline, HCl
- AC-8249
- methyl(3-{tetracyclo[6.6.2.0(2),?.0?,(1)?]hexadeca-2,4,6,9,11,13-hexaen-1-yl}propyl)amine hydrochloride
- MLS001148189
- HMS1920J13
- Maprotiline hydrochloride, European Pharmacopoeia (EP) Reference Standard
- Maprotiline.HCl
- DTXSID2044507
- MAPROTILINE HYDROCHLORIDE [MART.]
- Opera_ID_1466
- 9,10-Ethanoanthracene-9(10H)-propanamine, N-methyl-, hydrochloride
- SR-01000076016-1
- NCGC00261497-01
- Maprotiline hydrochloride, >99% (HPLC), powder
- BM164655
- CAS-10347-81-6
- Maprotiline hydrochloride, United States Pharmacopeia (USP) Reference Standard
- MAPROTILINE HYDROCHLORIDE (EP MONOGRAPH)
- Maprotiline HCl;Ludiomil;Psymion
- AKOS015994755
- BA-34276
- Q27268058
- SPECTRUM1500373
- BCP9000894
- REGID_for_CID_71478
- SR-01000076016
- methyl(3-{tetracyclo[6.6.2.0^{2,7}.0^{9,14}]hexadeca-2(7),3,5,9(14),10,12-hexaen-1-yl}propyl)amine hydrochloride
- MAPROTILINE HYDROCHLORIDE [EP MONOGRAPH]
- SCHEMBL121014
- 1-(3-Methylaminopropyl)dibenzo(b,e)bicyclo(2.2.2)octadiene hydrochloride
- Hydrochloride, Maprotiline
- UNII-7C8J54PVFI
- BA-34276 HYDROCHLORIDE
- MAPROTILINE HYDROCHLORIDE [ORANGE BOOK]
- CCG-38957
- LP00812
- MAPROTILINE HYDROCHLORIDE (MART.)
- NSC757085
- NCGC00094145-02
- 10347-81-6
- N-methyl-3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)propan-1-amine;hydrochloride
- Maprotiline hydrochloride (USP:JAN)
- 1-(3-MethylaMinopropyl)dibenzo[b,e]bicyclo[2.2.2]octadienehydrochloride;1-(3-MethylaMinopropyl)dibenzo[b,e]bicyclo[2.2.2]octadienehydrochloride
- EINECS 233-758-8
- MAPROTILINE HYDROCHLORIDE [VANDF]
- STR09724
- 9-(gamma-Methylaminopropyl)-9,10-dihydro-9,10-ethanoanthracene hydrochloride
- methyl(3-{tetracyclo[6.6.2.0(2),?.0?,(1)?]hexadeca-2,4,6,9(14),10,12-hexaen-1-yl}propyl)amine hydrochloride
- DA-55235
- Maprotiline.HCl, 1mg/ml in Methanol (as free base)
- Maprotiline hydrochloride (JP18/USP)
- NZDMFGKECODQRY-UHFFFAOYSA-N
- Maprotiline hydrochloride
-
- MDL: MFCD00079464
- Inchi: 1S/C20H23N.ClH/c1-21-14-6-12-20-13-11-15(16-7-2-4-9-18(16)20)17-8-3-5-10-19(17)20;/h2-5,7-10,15,21H,6,11-14H2,1H3;1H
- InChI Key: NZDMFGKECODQRY-UHFFFAOYSA-N
- SMILES: Cl[H].N([H])(C([H])([H])[H])C([H])([H])C([H])([H])C([H])([H])C12C3=C([H])C([H])=C([H])C([H])=C3C([H])(C3=C([H])C([H])=C([H])C([H])=C13)C([H])([H])C2([H])[H]
Computed Properties
- Exact Mass: 313.16000
- Monoisotopic Mass: 277.18305
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 22
- Rotatable Bond Count: 4
- Complexity: 339
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Topological Polar Surface Area: 12
- Tautomer Count: nothing
- XLogP3: nothing
Experimental Properties
- Color/Form: White powder.
- Melting Point: 240.0 to 244.0 deg-C
- Boiling Point: 428.2°C at 760 mmHg
- Flash Point: Fahrenheit: 48.2 ° f
Celsius: 9 ° c - Solubility: H2O: 50 mg/mL
- Water Partition Coefficient: Soluble to 50mg/ml in water. Soluble in ethanol at 10mM
- PSA: 12.03000
- LogP: 5.40430
- Sensitiveness: Sensitive to light and heat
- Merck: 5748
- Solubility: Soluble in water.
- Color/Form: 1.0 mg/mL in methanol (as free base)
Maprotiline hydrochloride Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305 + P351 + P338
- Hazardous Material transportation number:UN 3249
- WGK Germany:3
- Hazard Category Code: 11-23/24/25-39/23/24/25
- Safety Instruction: 7-16-36/37-45
- RTECS:KJ4555000
-
Hazardous Material Identification:
- Safety Term:6.1(b)
- HazardClass:6.1(b)
- Toxicity:LD50 in mice, rats (mg/kg): ~750, ~900 orally (Hess)
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- Packing Group:III
- PackingGroup:III
- Risk Phrases:R22
Maprotiline hydrochloride Customs Data
- HS CODE:2921499090
- Customs Data:
China Customs Code:
2921499090Overview:
2921499090 Other aromatic monoamines and derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2921499090 other aromatic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
Maprotiline hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | KS-5095-5MG |
Maprotiline, Ludiomil Hydrochloride |
10347-81-6 | >97% | 5mg |
£42.00 | 2025-02-08 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | CJ614-1g |
Maprotiline hydrochloride |
10347-81-6 | 98.0%(LC&T) | 1g |
¥252.0 | 2022-06-10 | |
Enamine | EN300-226728-5g |
methyl({3-[(1r)-tetracyclo[6.6.2.0^{2,7}.0^{9,14}]hexadeca-2,4,6,9,11,13-hexaen-1-yl]propyl})amine hydrochloride |
10347-81-6 | 5g |
$3273.0 | 2023-09-06 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M17290-200mg |
Maprotiline Hydrochloride |
10347-81-6 | 200mg |
¥38.0 | 2022-04-27 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M17290-25g |
Maprotiline Hydrochloride |
10347-81-6 | 25g |
¥2208.0 | 2022-04-27 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R026720-5g |
Maprotiline hydrochloride |
10347-81-6 | 99% | 5g |
¥624 | 2023-09-11 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M34800-5g |
Maprotiline Hydrochloride |
10347-81-6 | 5g |
¥1076.0 | 2021-09-08 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M17290-1g |
Maprotiline Hydrochloride |
10347-81-6 | 1g |
¥158.0 | 2022-04-27 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M17290-5g |
Maprotiline Hydrochloride |
10347-81-6 | 5g |
¥678.0 | 2022-04-27 | ||
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M2527-1G |
Maprotiline Hydrochloride |
10347-81-6 | >98.0%(T)(HPLC) | 1g |
¥120.00 | 2024-04-18 |
Maprotiline hydrochloride Related Literature
-
Lale Ersoy,Buket Alpertunga Analyst 1988 113 1745
-
2. Index pages
Additional information on Maprotiline hydrochloride
Introduction to Maprotiline Hydrochloride (CAS No. 10347-81-6)
Maprotiline hydrochloride, a compound with the chemical name Maprotiline hydrochloride, is a well-documented pharmaceutical agent primarily recognized for its efficacy in the treatment of depression and related mood disorders. With a CAS number of CAS no10347-81-6, this compound has been extensively studied and utilized in clinical settings due to its unique pharmacological properties. The introduction of Maprotiline hydrochloride into the medical field has contributed significantly to the management of psychiatric conditions, offering patients a viable therapeutic option.
The chemical structure of Maprotiline hydrochloride consists of a tricyclic amine core, which is a common feature in many antidepressant medications. This structural motif contributes to its ability to interact with various neurotransmitter systems in the brain, particularly targeting serotonin and norepinephrine reuptake mechanisms. The hydrochloride salt form enhances the solubility and bioavailability of Maprotiline, making it more effective when administered orally. This pharmacokinetic advantage has been a key factor in its widespread use across different healthcare systems.
In recent years, there has been growing interest in understanding the mechanisms of action of Maprotiline hydrochloride beyond its primary function as an antidepressant. Emerging research suggests that this compound may also have neuroprotective properties, which could be beneficial in the management of neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have indicated that Maprotiline hydrochloride can modulate inflammatory pathways and antioxidant defenses in neural tissues, potentially offering therapeutic benefits beyond its traditional psychiatric applications.
The clinical efficacy of Maprotiline hydrochloride has been demonstrated in numerous randomized controlled trials (RCTs) and observational studies. These investigations have consistently shown that Maprotiline hydrochloride is effective in reducing symptoms of major depressive disorder (MDD), including feelings of sadness, anhedonia, and fatigue. Additionally, it has been observed to improve sleep patterns and appetite in patients suffering from depression, thereby enhancing overall quality of life.
One of the notable aspects of Maprotiline hydrochloride is its relatively low incidence of side effects compared to other tricyclic antidepressants (TCAs). Common adverse effects include dry mouth, drowsiness, and constipation, which are generally well-tolerated by most patients. However, recent studies have highlighted the importance of monitoring cardiac parameters when using Maprotiline hydrochloride due to its potential effects on heart rhythm. This monitoring is crucial for ensuring patient safety and optimizing treatment outcomes.
The pharmacogenomics of Maprotiline hydrochloride has also been an area of active research. Genetic variations in drug-metabolizing enzymes can significantly influence the response to Maprotiline hydrochloride therapy. For instance, polymorphisms in the cytochrome P450 2D6 (CYP2D6) gene have been shown to affect the metabolism and efficacy of this compound. Understanding these genetic factors can help clinicians personalize treatment plans, improving patient outcomes and reducing the risk of adverse reactions.
In conclusion, Maprotiline hydrochloride (CAS no10347-81-6) remains a valuable therapeutic agent in the management of depression and related psychiatric conditions. Its unique pharmacological profile, combined with recent discoveries regarding its potential neuroprotective effects, positions it as a compound with multifaceted applications in mental health care. As research continues to uncover new insights into its mechanisms of action and clinical benefits, Maprotiline hydrochloride is likely to remain a cornerstone in psychiatric pharmacotherapy for years to come.
10347-81-6 (Maprotiline hydrochloride) Related Products
- 10262-69-8(Maprotiline)
- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)
- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)
- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)
- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)
- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)
- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)
- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)
- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)
- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)
